B1574628 GRD081

GRD081

Cat. No. B1574628
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.

Scientific Research Applications

Subchronic Toxicity Evaluation of GRD081

GRD081, a novel dual PI3K/mTOR inhibitor, has undergone subchronic toxicity evaluation to ascertain its safety profile in pre-clinical settings. In a study by Xia et al. (2013), Sprague-Dawley rats and beagle dogs were administered GRD081 orally for 28 days, followed by a 14-day recovery period. This study aimed to characterize the potential toxic effects of GRD081 as it moves towards phase I clinical trials. Results indicated adverse effects such as myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity, consistent with the pharmacologic perturbations associated with PI3K/mTOR signaling inhibitors. However, most of these effects were reversible upon discontinuation of the treatment, providing important insights into the safety profile of GRD081 (Xia et al., 2013).

Intellectual Property Rights and Genetic Resources

While not directly related to GRD081, the research by Brahmi and Tyagi (2019) provides context on the broader implications of accessing and utilizing genetic resources (GR) in scientific research. They discuss the international negotiations and legal frameworks, such as the Convention on Biological Diversity (CBD), that impact access to genetic resources. This is relevant in the context of developing new drugs like GRD081, where access to genetic material and compliance with international regulations are critical factors (Brahmi & Tyagi, 2019).

Gene Regulatory Networks and Drug Discovery

Understanding Gene Regulatory Networks (GRNs) is vital in the development of therapeutic agents like GRD081. Zhao et al. (2021) provide a comprehensive overview of the technologies used to infer GRNs, which are crucial in unraveling the complex molecular mechanisms underlying various diseases. These technologies assist in identifying potential drug targets, such as those inhibited by GRD081, and can be pivotal in cancer biomarker identification (Zhao et al., 2021).

properties

Product Name

GRD081

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GRD081;  GRD-081;  GRD 081.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.